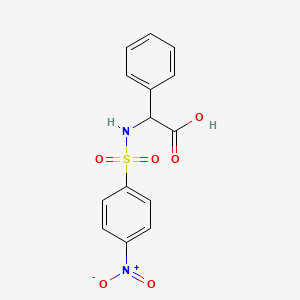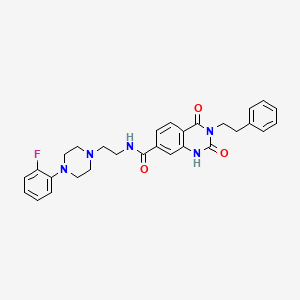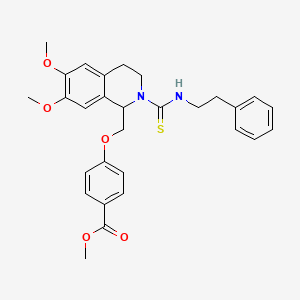![molecular formula C20H23N3O B11446830 2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B11446830.png)
2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which allow for the synthesis of a wide range of products in a single synthetic stage. This approach avoids the complex sequence of multistage syntheses and improves the overall yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include α-haloketones, 2-aminopyridines, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or as a modulator of GABA A receptors . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines, such as zolpidem, alpidem, and saripidem . These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness
2-Ethyl-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-ethyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H23N3O/c1-4-15(5-2)20(24)22-19-18(16-9-7-6-8-10-16)21-17-13-14(3)11-12-23(17)19/h6-13,15H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
FXTWIDODWYGKER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-YL)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11446747.png)
![5-[(2-Chlorobenzyl)sulfanyl]-4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11446749.png)
![7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11446759.png)

![2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11446763.png)
![Propan-2-yl 5-(3-fluorophenyl)-7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11446768.png)


![Ethyl 4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11446783.png)
![3-(2-fluorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446786.png)
![7-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446797.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B11446800.png)
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11446803.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methoxybenzamide](/img/structure/B11446814.png)
